Phenyl b-D-galactoside

概要

説明

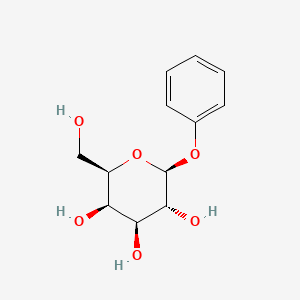

Phenyl b-D-galactoside is a chemical compound with the molecular formula C12H16O6. It is a derivative of galactose, a type of sugar, where the hydroxyl group at the anomeric carbon is replaced by a phenyl group. This compound is commonly used as a substrate for detecting beta-galactosidase enzymatic activity . It is also utilized in the selection of mutants of lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection .

準備方法

Synthetic Routes and Reaction Conditions

Phenyl b-D-galactoside can be synthesized through various methods. One common approach involves the reaction of galactose with phenol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the glycosidic bond between the galactose and phenyl group .

Industrial Production Methods

In industrial settings, the production of phenyl beta-D-galactopyranoside often involves enzymatic synthesis using beta-galactosidase. This method is preferred due to its specificity and efficiency. The enzyme catalyzes the transfer of the galactose moiety from a donor substrate to phenol, resulting in the formation of phenyl beta-D-galactopyranoside .

化学反応の分析

Glycosylation Reactions

The synthesis of phenyl β-D-galactoside typically involves glycosylation reactions where a phenolic compound is reacted with a galactose derivative. Alternative methods may involve enzymatic synthesis using specific glycosyltransferases that catalyze the transfer of the galactose moiety onto the phenolic compound.

Hydrolysis

Phenyl β-D-galactoside acts as a substrate for β-galactosidase, which cleaves the β-glycosidic linkage. This is employed in studies involving genetically modified organisms (GMOs) where the lacZ gene, encoding β-galactosidase, is used as a reporter gene. The presence or absence of β-galactosidase activity can indicate successful genetic modification or expression of a particular gene.

Interactions with Galectins

Phenyl β-D-galactoside interacts selectively with various galectins, exhibiting different binding affinities. For instance, it has a higher affinity for galectin-7 compared to galectins-1 and -3. This compound can modulate galectin activity, influencing cell adhesion and signaling pathways.

Substitution Reactions

Phenyl β-D-galactoside can undergo substitution reactions where the phenyl group can be modified to yield various derivatives, which may exhibit different biological activities.

Isomerization

In forming dimers, phenyl-β-D-galactopyranoside shows structural arrangements based on intermolecular interactions, with the binding energy of phenyl-β-D-galactopyranose dimers being approximately 10% higher than those of phenyl-β-D-glucopyranose dimers .

Comparison of Beta-Galactosides

| Compound | Structure | Unique Feature |

|---|---|---|

| Methyl beta-D-galactoside | C₁₂H₁₄O₆ | Induces beta-galactosidase; commonly used substrate |

| Lactose | C₁₂H₂₂O₁₁ | Natural disaccharide; important in lactose metabolism |

| Phenyl thiogalactoside | C₁₂H₁₆O₆S | Contains sulfur; exhibits different binding properties |

| Phenyl beta-D-galactoside | C₁₂H₁₆O₆ | Non-inducing nature regarding beta-galactosidase while still serving as an effective substrate for enzymatic reactions; its selectivity towards specific galectins further distinguishes it from other compounds within this class. |

Stock Solution Preparation

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.9024 mL | 19.5122 mL | 39.0244 mL |

| 5 mM | 0.7805 mL | 3.9024 mL | 7.8049 mL |

| 10 mM | 0.3902 mL | 1.9512 mL | 3.9024 mL |

科学的研究の応用

Scientific Research Applications

Phenyl β-D-galactoside serves multiple roles in scientific research:

Substrate for Enzymatic Reactions

Ph-β-D-Gal is primarily recognized as a substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. This property is crucial for various assays that measure enzyme activity, particularly in genetic studies involving lacZ plasmid-based transgenic mice .

Glycosylation Studies

The compound is widely used in glycosylation reactions, which are essential for synthesizing biologically active molecules. It aids in understanding carbohydrate-protein interactions and their implications in cellular processes and disease mechanisms .

Cancer Research

Research has shown that Ph-β-D-Gal interacts with galectins, proteins involved in cancer progression. A study assessed the binding affinity of phenyl thio-β-D-galactopyranosides to galectin-7, revealing significant inhibitory activity against this protein associated with tumor growth .

Case Study: Inhibition of Galectin-7

- Objective: Evaluate the inhibitory potential of phenyl β-D-galactoside derivatives on galectin-7.

- Methodology: Screening a library of compounds using fluorescence polarization assays.

- Findings: Some derivatives exhibited binding affinities as low as 140 µM, indicating potential therapeutic applications .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of Ph-β-D-Gal derivatives. Certain acylated derivatives demonstrated enhanced activity against pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Galactose Derivatives

| Compound | Pathogen Targeted | Activity |

|---|---|---|

| 6-O-(2-bromobenzoyl) Ph-β-D-Gal | E. coli | Moderate |

| Acylated Ph-β-D-Gal | Staphylococcus aureus | High |

| Non-acylated Ph-β-D-Gal | Candida albicans | Low |

These findings suggest that structural modifications can significantly enhance the antimicrobial efficacy of galactose derivatives .

Diagnostics and Detection

Ph-β-D-Gal plays a role in developing diagnostic tools for detecting certain diseases. Its unique chemical properties enhance assay sensitivity for detecting β-galactosidase activity, which is essential in molecular diagnostics .

作用機序

Phenyl b-D-galactoside exerts its effects primarily through its interaction with beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing galactose and phenol. This reaction is crucial for various biological processes, including the breakdown of lactose in the digestive system . The compound also acts as an acceptor substrate in fucosyltransferase detection, where it participates in the transfer of fucose residues .

類似化合物との比較

Phenyl b-D-galactoside is similar to other glycosides, such as:

Phenyl beta-D-glucopyranoside: Differing only in the sugar moiety, this compound has a glucose unit instead of galactose.

Methyl beta-D-galactopyranoside: This compound has a methyl group instead of a phenyl group attached to the galactose.

2-Nitrophenyl beta-D-galactopyranoside: This compound has a nitrophenyl group instead of a phenyl group.

The uniqueness of phenyl beta-D-galactopyranoside lies in its specific interactions with beta-galactosidase and its use in various biochemical assays .

生物活性

Phenyl β-D-galactoside (Ph-β-D-Gal) is a glycoside compound that has garnered interest in various biological and biochemical applications. It is primarily recognized for its role as a substrate for β-galactosidase and its potential implications in molecular biology, particularly in the study of galactose metabolism and gene expression. This article delves into the biological activities of Phenyl β-D-galactoside, highlighting its interactions, applications, and relevant research findings.

- Molecular Formula: C₁₂H₁₆O₆

- Molecular Weight: 256.26 g/mol

- CAS Number: 2818-58-8

Phenyl β-D-galactoside is characterized as a white to off-white crystalline powder, soluble in water and commonly used in laboratory settings.

1. Substrate for β-Galactosidase

Phenyl β-D-galactoside serves as a non-inducing substrate for the enzyme β-galactosidase, which catalyzes the hydrolysis of β-galactosides into monosaccharides. This property is crucial for various assays that measure enzyme activity, particularly in genetic studies involving lacZ plasmid-based transgenic mice .

Table 1: Binding Affinities of Various Galactopyranosides

| Compound | Binding Affinity (K_D) |

|---|---|

| Methyl α-D-galactopyranoside | 0.5 mM |

| Cyclohexyl α-D-galactopyranoside | 0.4 mM |

| Phenyl α-D-galactopyranoside | 0.15 mM |

| Nitro-substituted phenyl α-D-galactopyranosides | 0.014-0.067 mM |

| Phenyl β-D-galactopyranoside | 1.0-2.3 mM |

The binding affinities indicate that phenyl β-D-galactoside exhibits weaker interactions compared to its α-anomeric counterparts, suggesting structural influences on activity .

2. Role in Cancer Research

Research has demonstrated that phenyl β-D-galactoside interacts with galectins, a family of proteins implicated in cancer progression and inflammation. A study synthesized a library of phenyl thio-β-D-galactopyranosides and assessed their binding to various galectins, revealing that some derivatives exhibited significant inhibitory activity against galectin-7, which is associated with tumor growth .

Case Study: Inhibition of Galectin-7

- Objective: To evaluate the inhibitory potential of phenyl β-D-galactoside derivatives on galectin-7.

- Methodology: A library of compounds was screened using fluorescence polarization assays.

- Findings: The most effective inhibitors showed a binding affinity (K_d) as low as 140 µM compared to the standard methyl β-D-galactopyranoside (K_d = 4.8 mM), indicating potential therapeutic applications in targeting galectin-mediated pathways .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial properties of galactose-based compounds, including phenyl β-D-galactoside derivatives. In vitro evaluations demonstrated that certain acylated derivatives exhibited enhanced activity against pathogenic bacteria and phyto-fungi .

Table 2: Antimicrobial Activity of Galactose Derivatives

| Compound | Pathogen Targeted | Activity |

|---|---|---|

| 6-O-(2-bromobenzoyl) phenyl β-D-galactopyranoside | E. coli | Moderate |

| Acylated phenyl β-D-galactopyranosides | Staphylococcus aureus | High |

| Non-acylated phenyl β-D-galactopyranosides | Candida albicans | Low |

These findings suggest that structural modifications can significantly enhance the antimicrobial efficacy of galactose derivatives.

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031122 | |

| Record name | Phenyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-58-8 | |

| Record name | Phenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2818-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。